Product packaging for Difluorocyanamide(Cat. No.:CAS No. 7127-18-6)

Difluorocyanamide

Cat. No.: B14733071
CAS No.: 7127-18-6
M. Wt: 78.021 g/mol
InChI Key: HFFQLQRGCQEGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difluorocyanamide (F2NCN) is a specialized chemical compound for research use only (RUO). This product is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic uses in humans. Historically, this compound has been utilized as a model compound in molecular spectroscopy for investigating rotational and nuclear quadrupole hyperfine structures . Its well-defined spectral properties make it a subject of interest in fundamental research for analyzing molecular geometry and electronic characteristics . Studies involving cyanamide and its derivatives, including this compound, often focus on comparing molecular structures and understanding bonding interactions . Researchers value this compound for its utility in basic science investigations, particularly in the fields of physical and analytical chemistry. The "Research Use Only" (RUO) designation means this product has not been approved or manufactured for use in clinical diagnostics . RUO products are essential tools for scientific experimentation, drug discovery, and the development of new diagnostic assays, but they are not subject to the same regulatory standards as clinical-grade materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CF2N2 B14733071 Difluorocyanamide CAS No. 7127-18-6

Properties

CAS No.

7127-18-6

Molecular Formula

CF2N2

Molecular Weight

78.021 g/mol

IUPAC Name

difluorocyanamide

InChI

InChI=1S/CF2N2/c2-5(3)1-4

InChI Key

HFFQLQRGCQEGJG-UHFFFAOYSA-N

Canonical SMILES

C(#N)N(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Cyanamide Precursors

The direct fluorination of cyanamide (H₂N–C≡N) or its derivatives constitutes the most straightforward route to difluorocyanamide. Early investigations revealed that fluorinating agents such as tetrafluorohydrazine (N₂F₄) or chlorine trifluoride (ClF₃) react with cyanamide under controlled conditions. For example:

$$
\text{H}2\text{N–C≡N} + 2\text{N}2\text{F}4 \rightarrow \text{FN=C=NF} + 4\text{HF} + 2\text{N}2 \quad
$$

Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at temperatures between −30°C and 25°C. However, yields remain low (<30%) due to competing side reactions, such as polymerization or decomposition into hydrogen fluoride (HF) and nitrogen gas (N₂).

Dehydrofluorination of Difluoramino Intermediates

An alternative route involves the base-mediated dehydrofluorination of difluoramino precursors. For instance, tris(difluoramino)methylamine derivatives undergo elimination reactions in the presence of triethylamine (Et₃N) or Amberlite IR-45 ion-exchange resin:

$$
\text{(NF}2\text{)}3\text{C–NH}2 + \text{Et}3\text{N} \rightarrow \text{FN=C=NF} + \text{Et}_3\text{NH}^+ + \text{HF} \quad
$$

This method, adapted from fluorimine synthesis protocols, requires meticulous control of moisture and temperature to prevent premature decomposition. Reported yields range from 40–60%, though product isolation remains complicated by byproduct formation.

Halogen Exchange Reactions

Chlorine-to-fluorine substitution in chlorocyanamide intermediates offers a viable pathway. Dichlorocyanamide (ClN=C=NCl) reacts with anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide):

$$
\text{ClN=C=NCl} + 2\text{KF} \rightarrow \text{FN=C=NF} + 2\text{KCl} \quad
$$

This method, while conceptually simple, faces challenges due to the instability of dichlorocyanamide and the need for stoichiometric fluorinating agents. Side products such as cyanogen fluoride (FC≡N) and nitrogen trifluoride (NF₃) are common.

High-Pressure Gas-Phase Synthesis

Theoretical studies propose gas-phase reactions between cyanogen (N≡C–C≡N) and fluorine gas (F₂) under high-pressure conditions:

$$
\text{N≡C–C≡N} + 4\text{F}_2 \rightarrow 2\text{FN=C=NF} \quad
$$

While computationally feasible, experimental validation is sparse due to safety concerns associated with handling fluorine gas and the explosive nature of intermediates.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Key Challenges
Direct Fluorination N₂F₄, ClF₃ −30°C to 25°C, anhydrous <30% Side reactions, low selectivity
Dehydrofluorination Et₃N, Amberlite IR-45 20–50°C, dry solvent 40–60% Byproduct formation, isolation
Halogen Exchange KF, HF 80–120°C, DMF 20–40% Intermediate instability
Gas-Phase Reaction F₂, N≡C–C≡N High pressure, 200°C Theoretical Safety risks, no experimental data

Chemical Reactions Analysis

Types of Reactions

Difluorocyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Difluorocyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of difluorocyanamide involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analogues

Difluorocyanamide shares functional groups (cyano and fluoro) with several compounds, but differences in substituents lead to distinct behaviors:

Table 1: Structural and Functional Group Comparison
Compound Formula Key Functional Groups Notable Features
This compound CF₂N₂ C≡N, NF₂ Prone to isomerization to diazirine
Cyanodifluorophosphine PF₂CN C≡N, PF₂ Phosphorus substituent enhances Lewis acidity
Cyanoimidosulfuryl fluoride CF₂N₂OS C≡N, SO₂F Sulfonyl group increases thermal stability

Phase Transition and Thermodynamic Properties

Thermal stability and sublimation behavior vary significantly with molecular structure:

Table 2: Phase Transition Data Comparison
Compound Sublimation Temp. Range (K) ΔsubH (kJ/mol) Stability Notes
This compound 179–198 20.6 Lower enthalpy due to weak van der Waals forces
Cyanoimidosulfuryl fluoride 262–354 37.2 Higher stability from polar SO₂F group
Difluorodinitromethane 283–310 41.4 Nitro groups contribute to thermal robustness
Carbonyl fluoride (CF₂O) 130–159 23.2 Lower sublimation range than CF₂N₂

Reactivity and Stability

  • Explosive Potential: Difluorodinitromethane (CF₂N₂O₄) is more stable than this compound but poses explosion risks due to nitro groups .
  • Synthetic Challenges : Difluorodiazomethane remains elusive, underscoring the difficulty in stabilizing small fluorinated diazo species .

Spectroscopic and Electronic Properties

  • Infrared Spectroscopy : this compound exhibits C≡N stretches near 2200 cm⁻¹ and N–F vibrations around 1000–1100 cm⁻¹. In contrast, sulfonimines like CF₂N₂S show shifted peaks due to electron-withdrawing sulfonyl groups .
  • Electronic Effects: Fluorine's electronegativity in CF₂N₂ polarizes the C≡N bond, altering its dipole moment compared to non-fluorinated analogues like cyanamide (NH₂CN) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.